

physical properties of endo-tetrahydromethylcyclopentadiene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *endo-Tetrahydromethylcyclopentadiene*

Cat. No.: B1210996

[Get Quote](#)

An In-depth Technical Guide on the Physical Properties of **endo-Tetrahydromethylcyclopentadiene**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of **endo-tetrahydromethylcyclopentadiene** (CAS RN: 2825-83-4), a saturated polycyclic hydrocarbon. The information detailed herein is intended to support research, development, and quality control activities where this compound is utilized.

Core Physical Properties

endo-Tetrahydromethylcyclopentadiene, also known by its systematic name *endo-tricyclo[5.2.1.0^{2,6}]decane*, is a notable organic compound with applications as a chemical intermediate.^{[1][2]} Its physical characteristics are crucial for its handling, storage, and application in various chemical syntheses.

General Properties

At room temperature, **endo-tetrahydromethylcyclopentadiene** presents as a white to almost white crystalline powder or lump.^[1] It possesses a molecular formula of $C_{10}H_{16}$ and a molecular weight of 136.24 g/mol.^[3]

Quantitative Physical Data

A summary of the key quantitative physical properties of **endo-tetrahydromethylcyclopentadiene** is presented in the table below for easy reference and comparison.

Physical Property	Value	Reference(s)
Melting Point	75 °C	[1][4][5][6]
Boiling Point	192 °C	[1][4][5]
Density (Predicted)	0.976 ± 0.06 g/cm ³	[5]
Solubility	Soluble in methanol; Insoluble in water.	[1]
Physical State (at 20°C)	Solid	

Experimental Protocols

The following sections detail the standard methodologies for the determination of the key physical properties of **endo-tetrahydromethylcyclopentadiene**.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high-purity compound.

Methodology:

- Sample Preparation: A small amount of finely powdered **endo-tetrahydromethylcyclopentadiene** is introduced into a capillary tube, which is then sealed at one end. The tube is gently tapped to ensure the sample is compacted at the bottom.[5][7]
- Apparatus Setup: The capillary tube is attached to a thermometer and placed in a heating bath apparatus, such as a Thiele tube or a modern digital melting point apparatus.
- Heating and Observation: The heating bath is heated slowly and steadily. The temperature at which the solid first begins to melt and the temperature at which the entire sample becomes a liquid are recorded. This provides the melting point range.[5] For accurate determination, a

slow heating rate of approximately 1-2 °C per minute is recommended as the temperature approaches the expected melting point.[5]

Boiling Point Determination

As **endo-tetrahydronyclopentadiene** is a solid at room temperature, its boiling point is determined at a temperature significantly above its melting point.

Methodology:

- Apparatus: A micro boiling point apparatus or a simple distillation setup can be used. For small sample sizes, the Thiele tube method is also applicable.[8][9]
- Procedure (Capillary Method): A small amount of the molten compound is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed within the fusion tube containing the liquid. The setup is gently heated.[10]
- Observation: The temperature is carefully monitored. The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[10]

Density Determination

The density of a solid can be determined using the displacement method, which relies on Archimedes' principle.

Methodology:

- Mass Measurement: The mass of a sample of **endo-tetrahydronyclopentadiene** is accurately measured using an analytical balance.[11]
- Volume Measurement by Displacement: A graduated cylinder is partially filled with a liquid in which the compound is insoluble (e.g., water). The initial volume of the liquid is recorded. The weighed solid sample is then carefully submerged in the liquid. The new volume is recorded. The difference between the final and initial volumes gives the volume of the solid. [11][12]

- Calculation: The density is calculated by dividing the mass of the sample by its determined volume.[11]

Solubility Determination

A qualitative assessment of solubility is crucial for understanding the compound's behavior in various solvents.

Methodology:

- Sample Preparation: A small, weighed amount of **endo-tetrahydrodicyclopentadiene** (e.g., 10-20 mg) is placed in a test tube.[13]
- Solvent Addition: A measured volume of the solvent (e.g., methanol, water) is added to the test tube in small portions.[4]
- Observation: After each addition of the solvent, the test tube is vigorously agitated. The solubility is observed and recorded. A compound is considered soluble if it forms a homogeneous solution.[13]

Synthesis Overview

endo-Tetrahydrodicyclopentadiene is primarily synthesized through the catalytic hydrogenation of dicyclopentadiene.[1] This reaction is often carried out using a palladium on activated carbon (Pd/C) catalyst.[2] A brief experimental description involves reacting a solution of dicyclopentadiene with a 5% Pd/C catalyst in a reactor at elevated temperature (e.g., 140 °C) for several hours.[2]

Visualization of Experimental Workflow

The following diagram illustrates a typical experimental workflow for determining the melting point of **endo-tetrahydrodicyclopentadiene**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for melting point determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbino.com [nbino.com]
- 2. ENDO-TETRAHYDRODICYCLOPENTADIENE | 2825-83-4 [chemicalbook.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. byjus.com [byjus.com]
- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 11. legacy.babcock.edu.ng [legacy.babcock.edu.ng]
- 12. kbcc.cuny.edu [kbcc.cuny.edu]
- 13. scribd.com [scribd.com]

- To cite this document: BenchChem. [physical properties of endo-tetrahydronyclopentadiene]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1210996#physical-properties-of-endo-tetrahydronyclopentadiene>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com